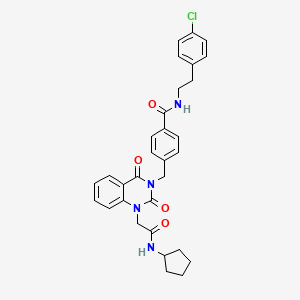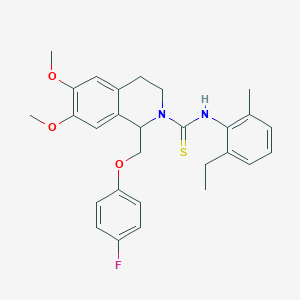![molecular formula C19H27BrN2O3 B14997615 N'-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide](/img/structure/B14997615.png)
N'-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with a suitable alkylating agent to form the 4-bromophenoxy group.
Attachment of the pentanoyl chain: The bromophenoxy intermediate is then reacted with a pentanoyl chloride in the presence of a base to form the pentanoyl derivative.
Cyclohexane ring formation: The pentanoyl derivative is further reacted with a cyclohexanone derivative to form the cyclohexane ring.
Hydrazide formation: Finally, the cyclohexane derivative is reacted with hydrazine to form the carbohydrazide group, resulting in the formation of N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide.
Analyse Des Réactions Chimiques
N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological receptors, leading to the modulation of cellular pathways. The carbohydrazide group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide can be compared with similar compounds such as:
N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylbenzohydrazide: This compound has a similar structure but contains an ethylbenzohydrazide group instead of a methylcyclohexane ring.
N’-[2-(4-bromophenoxy)pentanoyl]-1-adamantanecarbohydrazide: This compound contains an adamantane ring instead of a methylcyclohexane ring.
The uniqueness of N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C19H27BrN2O3 |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
N'-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C19H27BrN2O3/c1-3-4-17(25-16-11-9-15(20)10-12-16)19(24)22-21-18(23)14-7-5-13(2)6-8-14/h9-14,17H,3-8H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
QBNJXDVAVHBDBF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)NNC(=O)C1CCC(CC1)C)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E,5E)-3,5-bis[(4-ethoxyphenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B14997532.png)
![1-(2-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14997539.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B14997542.png)
![4-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14997550.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B14997552.png)
![ethyl 7-cyclohexyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14997559.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997570.png)
![Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14997582.png)
![2-(furan-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997598.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide](/img/structure/B14997602.png)

![4-{5-chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}benzoic acid](/img/structure/B14997622.png)
![2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B14997629.png)

